
Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a chemical compound. It is a solid at 20°C . The compound has a molecular formula of C14H19BO4 and a molecular weight of 262.11 .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thiophene ring, a carboxylate group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions. For example, they can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a molecular formula of C14H19BO4 and a molecular weight of 262.11 .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Seine Boronsäureester-Einheit ist besonders nützlich in Suzuki-Kupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Herstellung von Pharmazeutika und Feinchemikalien von entscheidender Bedeutung sind .
Materialwissenschaft
In der Materialwissenschaft wird das Thiophenderivat aufgrund seiner elektronischen Eigenschaften eingesetzt. Es wird bei der Entwicklung von organischen Halbleitern eingesetzt, die für die Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) unerlässlich sind .
Medizinische Chemie
Der Thiophenring der Verbindung ist ein häufiges Motiv in der medizinischen Chemie. Thiophenderivate zeigen eine Reihe pharmakologischer Aktivitäten, darunter Antikrebs-, Entzündungshemmende- und Antibiotika-Eigenschaften. Dies macht sie zu wertvollen Gerüsten in der Arzneimittelforschung und -entwicklung .
Analytische Chemie
In der analytischen Chemie können solche Verbindungen als Fluoreszenz-Sonden fungieren. Sie werden verwendet, um das Vorhandensein verschiedener Analyten wie Wasserstoffperoxid, Saccharide und Metallionen aufgrund ihrer Fähigkeit, beim Binden ein Fluoreszenzsignal zu erzeugen, zu detektieren und zu messen .
Kristallographie und Strukturanalyse
Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-carboxylat wird in der Kristallographie verwendet, um die Kristallstruktur organischer Verbindungen zu untersuchen. Seine gut definierte Geometrie und Stabilität erleichtern die Bestimmung der molekularen Konformation und Anordnung .
Rechenchemie
Die Verbindung ist auch in der Rechenchemie für Dichtefunktionaltheorie (DFT)-Studien von Bedeutung. Sie hilft bei der Berechnung des molekularen elektrostatischen Potenzials und der Grenzorbitale, die für die Vorhersage der Reaktivität und Stabilität von Molekülen entscheidend sind .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound affects the borylation pathway. This pathway involves the addition of a boron atom to organic compounds, leading to the formation of organoboron compounds . These compounds are often used as intermediates in the synthesis of more complex organic molecules.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of organoboron compounds, which can serve as intermediates in various chemical reactions . These reactions can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the borylation reaction may require specific conditions, such as the presence of a palladium catalyst . Additionally, the stability of the compound may be affected by exposure to air or moisture.
Biochemische Analyse
Biochemical Properties
Similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is known that similar compounds can undergo reactions such as borylation and hydroboration
Eigenschaften
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-7-18-9(8)10(14)15-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYCRSYAELDCRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673709 |
Source


|
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227664-10-9 |
Source


|
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

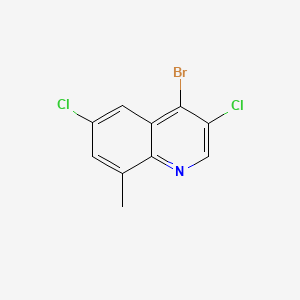

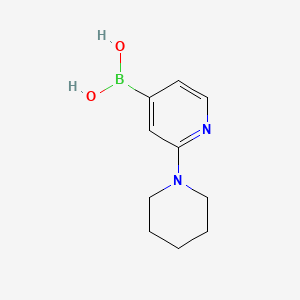

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
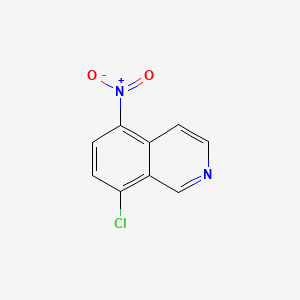
![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)
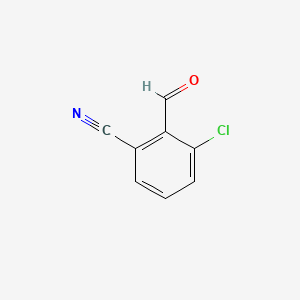
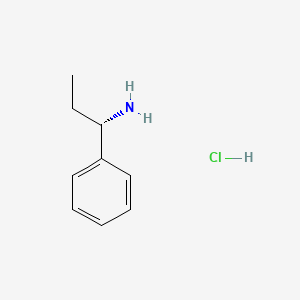
![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)
![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)
![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)

